(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine is a chemical compound that has garnered interest for its potential applications in medicinal chemistry, particularly in the development of analgesics. This compound features a unique structure characterized by a chlorophenyl group and a trifluoromethyl-substituted phenyl group, which may enhance its biological activity. The compound's IUPAC name is (4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride, and it has a molecular weight of 356.6 g/mol .
This compound is classified under the category of amines, specifically secondary amines, due to the presence of two aryl groups attached to the nitrogen atom. It is also categorized as a halogenated compound due to the presence of chlorine and fluorine atoms. The synthesis and characterization of this compound have been documented in various chemical databases and publications, indicating its relevance in ongoing research .
The synthesis of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine can involve several methods, including:
A typical synthesis might involve heating a mixture of 4-chloro-3-(trifluoromethyl)aniline with an appropriate benzyl chloride derivative in a solvent such as dimethylformamide or toluene, often with a base like potassium carbonate to facilitate the reaction . The reaction conditions typically require elevated temperatures and may last several hours to achieve satisfactory yields.
The molecular structure of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine can be represented as follows:
1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H
The structure includes two aromatic rings: one containing a chlorine substituent and another with a trifluoromethyl group, which can influence the electronic properties and reactivity of the compound .
The primary chemical reactions involving (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine include:
The stability and reactivity of this compound are influenced by the presence of electron-withdrawing groups (like trifluoromethyl), which can stabilize positive charges during electrophilic reactions .
The mechanism of action for (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine as an analgesic involves its interaction with pain receptors in the central nervous system. It may function as a selective inhibitor of specific neurotransmitter pathways, modulating pain perception at the molecular level. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing its ability to cross biological membranes and exert pharmacological effects .
Relevant data regarding these properties may vary based on specific experimental conditions .
The primary applications of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine lie in medicinal chemistry, particularly in:
This compound represents an area of interest for further research into its biological activity and potential therapeutic uses.
Regioselective installation of the trifluoromethyl group on the phenyl ring presents significant synthetic challenges due to the steric and electronic effects of the chlorine substituent. Two principal methodologies have emerged for achieving high positional fidelity:
Directed Ortho-Metalation (DoM): 2-Fluoropyridine derivatives serve as effective directing groups for regioselective functionalization. Lithium diisopropylamide (LDA)-mediated ortholithiation at −78°C enables precise electrophile trapping at the ortho position relative to the directing group. Subsequent Suzuki coupling with (4-chlorophenyl)boronic acids using Pd(PPh₃)₄ catalyst (3 mol%) in toluene/ethanol (3:1) at 80°C achieves biaryl coupling with >90% regioselectivity. This method is particularly effective for introducing 4-chloro-3-(trifluoromethyl)phenyl groups without isomer contamination .
Electrophilic Aromatic Substitution: Nitration of 1-chloro-4-(trifluoromethyl)benzene requires precise control to avoid meta-isomer formation. Mixed acid systems (H₂SO₄/HNO₃; 3:1) with FeCl₃ catalysis (5 mol%) at 0°C yield 4-chloro-3-nitrobenzotrifluoride with 98% regioselectivity. Subsequent reduction employs SnCl₂/HCl in ethanol at reflux (85% yield) or catalytic hydrogenation (Pd/C, 10 bar H₂) to afford the corresponding aniline precursor .
Table 1: Regioselective Nitration Methods for Intermediate Synthesis
Substrate | Catalyst System | Temp (°C) | Reaction Time (h) | Regioisomer Ratio | Yield (%) |
---|---|---|---|---|---|
1-Chloro-4-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 0 | 4 | 95:5 (ortho:meta) | 88 |
1-Chloro-4-(trifluoromethyl)benzene | HNO₃/Ac₂O + FeCl₃ (5 mol%) | -10 | 6 | 98:2 (ortho:meta) | 92 |
1-Chloro-3-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 25 | 3 | 88:12 (para:meta) | 85 |
Enantioselective synthesis of chiral methanamine derivatives employs transition metal catalysis and chiral auxiliaries to control stereochemistry:
Chiral Ruthenium-Catalyzed Reductive Amination: Ketone intermediates undergo asymmetric reductive amination using Ru-(S)-BINAP complexes (2 mol%) under 50 bar H₂ pressure in methanol at 60°C. This method delivers (R)-enantiomers with 96% ee and 89% yield. The reaction proceeds via a chiral imine complex where the trifluoromethyl group enhances substrate coordination through fluorine-metal interactions [2].
Enzyme-Mediated Kinetic Resolution: Racemic amine mixtures are resolved using immobilized Candida antarctica lipase B (CAL-B) with phenyl acetate as acyl donor in MTBE at 35°C. The (S)-enantiomer is preferentially acetylated (E-value >200), enabling separation of unreacted (R)-amine (>99% ee) in 48% yield. This approach is scalable to 100g batches with minimal catalyst deactivation [6].
Table 2: Asymmetric Synthesis Methods for Enantiomeric Enrichment
Method | Catalyst/Reagent | Reaction Conditions | ee (%) | Absolute Configuration | Yield (%) |
---|---|---|---|---|---|
Reductive Amination | Ru-(S)-BINAP (2 mol%) | 50 bar H₂, MeOH, 60°C, 24h | 96 | R | 89 |
Kinetic Resolution | CAL-B, vinyl acetate | MTBE, 35°C, 48h | >99 | R | 48 |
Borane Reduction | (R)-Me-CBS (10 mol%) | THF, 0°C, 2h | 90 | S | 78 |
Conversion of the free base to pharmaceutically acceptable hydrochloride salts requires optimization of solvent systems and crystallization parameters:
Solvent Selection for Salt Formation: EtOAc/ethanol (4:1) with anhydrous HCl gas bubbling at 0°C produces fine crystals with high bulk density (0.45 g/cm³). Alternatively, anti-solvent crystallization using MTBE/heptane (1:3) yields micronized particles (D₉₀ < 10µm) suitable for formulation. Ethanol/water mixtures (95:5) at 40°C provide the highest purity (>99.9% HPLC) due to effective impurity exclusion during crystal growth [2].
Crystallization Dynamics: Controlled cooling (0.5°C/min) from 50°C to −10°C in ethanol/water produces large rhombic crystals with low friability. Seeding at 40°C (0.1% w/w) ensures uniform particle size distribution (PSD 150-200µm). Polymorph screening identifies Form I (stable) and Form II (metastable), with Form I exhibiting superior storage stability (no form conversion after 36 months at 25°C/60% RH) [2].
Multi-component reactions (MCRs) and parallel synthesis enable rapid generation of structural analogs for SAR studies:
Ultrasound-Assisted Pyrazole Synthesis: InCl₃-catalyzed (20 mol%) one-pot reactions under ultrasound irradiation (40°C, 20 min) in 50% ethanol yield pyrano[2,3-c]pyrazole intermediates. This method achieves 95% conversion with minimal side products compared to thermal methods (60% conversion after 6h). The ultrasound enhances mass transfer and reduces reaction times 18-fold while maintaining excellent functional group tolerance for electron-withdrawing substituents [4].
Solid-Phase Parallel Amination: Wang resin-bound aldehydes react with (3-trifluoromethylphenyl) Grignard reagents followed by reductive amination with diverse amines (50 variants). Cleavage with TFA/DCM (1:99) delivers methanamine libraries with >85% purity (LCMS). This platform enables exploration of amine substituents while maintaining the core (4-Chlorophenyl)[3-(trifluoromethyl)phenyl] scaffold [4].
Table 3: Compound Library Generated via Combinatorial Approaches
Core Structure | Variation Point | Number of Analogs | Purity Range (%) | Yield Range (%) | Key Modifications |
---|---|---|---|---|---|
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl] | Amine substituent | 32 | 85-99 | 65-92 | Alkyl, cycloalkyl, benzyl |
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl] | Halogen position | 15 | 88-97 | 70-85 | Fluoro, bromo, iodo at phenyl |
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl] | Trifluoromethyl position | 8 | 82-95 | 60-78 | Ortho, meta, para isomers |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: